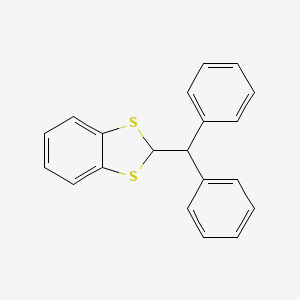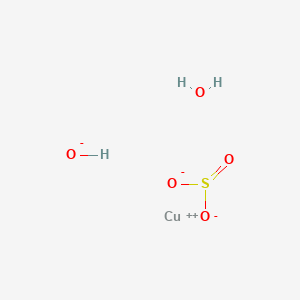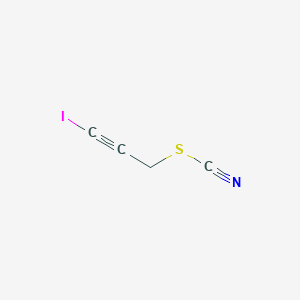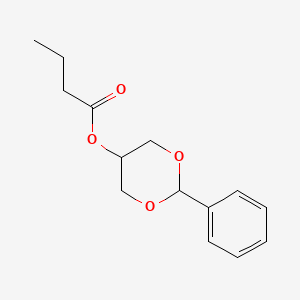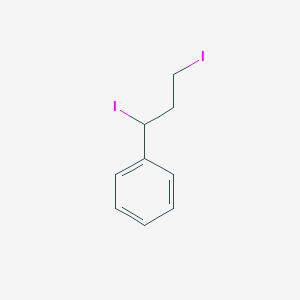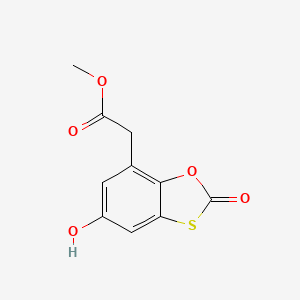
1,4-Dimethoxy-2-(3-phenylpropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethoxy-2-(3-phenylpropyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with two methoxy groups at the 1 and 4 positions, and a 3-phenylpropyl group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-(3-phenylpropyl)benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with 3-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,4-Dimethoxy-2-(3-phenylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine, nitric acid, or sulfuric acid are employed for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups onto the benzene ring.
科学研究应用
1,4-Dimethoxy-2-(3-phenylpropyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
1,4-Dimethoxybenzene: Lacks the 3-phenylpropyl group, making it less complex.
1,2-Dimethoxy-4-(1-propenyl)benzene: Contains a propenyl group instead of a phenylpropyl group.
1,4-Dimethoxy-2-nitrobenzene: Contains a nitro group instead of a phenylpropyl group.
Uniqueness
1,4-Dimethoxy-2-(3-phenylpropyl)benzene is unique due to the presence of both methoxy groups and the 3-phenylpropyl group, which confer distinct chemical and biological properties
属性
| 118468-36-3 | |
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
IUPAC 名称 |
1,4-dimethoxy-2-(3-phenylpropyl)benzene |
InChI |
InChI=1S/C17H20O2/c1-18-16-11-12-17(19-2)15(13-16)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-13H,6,9-10H2,1-2H3 |
InChI 键 |
DZWYIIIZEYSOFS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)CCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
